molecular formula C10H11NO2 B2733940 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide CAS No. 86344-75-4

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B2733940
CAS No.: 86344-75-4
M. Wt: 177.203
InChI Key: MYIZSGVUGGHXPP-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide (CID 12857778) is a bicyclic organic compound featuring a fused indene ring system substituted with a hydroxy group and a carboxamide moiety at the C2 position. Its molecular formula is C₁₀H₁₁NO₂, with the SMILES string C1C2=CC=CC=C2CC1(C(=O)N)O and InChIKey MYIZSGVUGGHXPP-UHFFFAOYSA-N .

Properties

IUPAC Name

2-hydroxy-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIZSGVUGGHXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide typically involves the reaction of indene derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

N-Hexyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide

  • Structure : Differs by replacing the hydroxy group with a ketone (C=O) and substituting the carboxamide’s hydrogen with a hexyl chain.
  • Activity: Exhibits cytotoxicity, particularly against MCF-7 breast adenocarcinoma cells (EC₅₀ = 4.28 ± 0.5 µM), unlike the hydroxy-substituted target compound, which lacks reported cytotoxicity .

2-Amino-2,3-dihydro-1H-indene-5-carboxamide (DDR1 Inhibitors)

  • Structure: Substitutes the hydroxy group with an amino (-NH₂) group at C2 and positions the carboxamide at C3.
  • Activity : Compound 7f demonstrates potent DDR1 inhibition (Kd = 5.9 nM, IC₅₀ = 14.9 nM) and suppresses pancreatic cancer progression in vivo .
  • Significance: The amino group enhances kinase selectivity, while carboxamide placement modulates binding interactions.

5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester

  • Structure : Features a chloro substituent at C5, a hydroxy group at C2, and a methyl ester instead of a carboxamide.
  • Synthesis : Optimized using n-hexane as a solvent to reduce hydrolysis and improve crystallinity (yield increased significantly) .
  • Application: Intermediate in synthesizing non-cytotoxic enzyme inhibitors.

2-Phenyl-2,3-dihydro-1H-inden-1-one

  • Structure : Replaces the hydroxy-carboxamide moiety with a phenyl group and a ketone at C1.
  • Role: Used as a precursor in synthesizing psychoactive cathinone derivatives (e.g., indapyrophenidone) .
  • Significance : The phenyl group enhances π-π stacking interactions in receptor binding.

Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

  • Structure: Combines an ethyl ester and amino group at C2.
  • Properties : Molecular weight = 241.72 g/mol; used in peptide mimetics and crystallography studies .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Reference ID
2-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide C2: -OH, -CONH₂ Enzyme inhibition studies
N-Hexyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide C2: -CONH-C₆H₁₃; C1: =O Cytotoxic (EC₅₀ = 4.28 µM, MCF-7 cells)
2-Amino-2,3-dihydro-1H-indene-5-carboxamide C2: -NH₂; C5: -CONH₂ DDR1 inhibitor (Kd = 5.9 nM)
5-Chloro-2-hydroxy-1-oxo-indene-2-carboxylic acid methyl ester C5: -Cl; C2: -OH, -COOCH₃ Synthetic intermediate
2-Phenyl-2,3-dihydro-1H-inden-1-one C1: =O; C2: -Ph Cathinone derivative precursor

Biological Activity

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a carboxamide functional group, which are critical for its biological activity. The compound can be synthesized through various chemical reactions involving indene derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Effects

The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. Specific studies have indicated that it can induce cell cycle arrest and promote apoptosis in cancer cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could modulate the activity of receptors linked to various physiological processes.

These interactions likely contribute to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating strong potential for further development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. The results indicated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls.

Cell LineApoptosis Rate (%)
HeLa45
MCF738
A54950

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